GLP-1R agonist 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glucagon-like peptide-1 receptor agonist 8 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This receptor agonist is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. Additionally, it has shown potential benefits in addressing obesity and other metabolic disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glucagon-like peptide-1 receptor agonist 8 involves the fusion of a series of heptapeptide tags with different length fatty chains to the N-terminus of mutated glucagon-like peptide-1 using an intermediate sequence comprising a flexible linker and a thrombin-cleavable site . The reaction conditions typically include the use of surface plasmon resonance measurements and plasma stability tests to ensure the efficacy and stability of the compound .

Industrial Production Methods

Industrial production of glucagon-like peptide-1 receptor agonist 8 involves recombinant expression and stapling techniques. The process includes the selection of stable expressing clones, lysis of cell pellets, and purification using nickel affinity chromatography . This method yields approximately 30 mg/L of the protein .

Analyse Des Réactions Chimiques

Types of Reactions

Glucagon-like peptide-1 receptor agonist 8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Applications De Recherche Scientifique

Glucagon-like peptide-1 receptor agonist 8 has a wide range of scientific research applications, including:

Mécanisme D'action

Glucagon-like peptide-1 receptor agonist 8 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor. This binding activates downstream signaling pathways that enhance insulin secretion, inhibit glucagon release, and slow gastric emptying . The molecular targets involved include pancreatic beta cells and neurons in the brain’s satiety center .

Comparaison Avec Des Composés Similaires

Similar Compounds

Exendin-4: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes mellitus.

Liraglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic applications.

Semaglutide: A long-acting glucagon-like peptide-1 receptor agonist used for weight management and diabetes treatment.

Uniqueness

Glucagon-like peptide-1 receptor agonist 8 is unique due to its prolonged active duration and enhanced glucose-lowering effect compared to other glucagon-like peptide-1 receptor agonists . This makes it a promising candidate for the development of once-weekly anti-diabetic drugs .

Propriétés

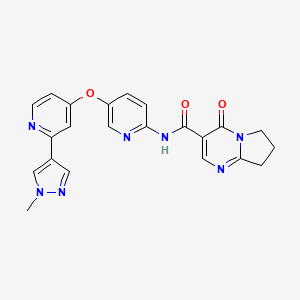

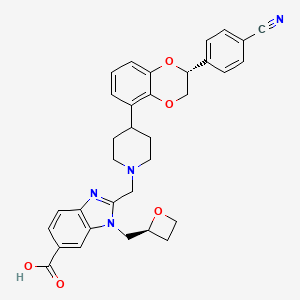

Formule moléculaire |

C33H32N4O5 |

|---|---|

Poids moléculaire |

564.6 g/mol |

Nom IUPAC |

2-[[4-[(2R)-2-(4-cyanophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C33H32N4O5/c34-17-21-4-6-23(7-5-21)30-20-41-32-26(2-1-3-29(32)42-30)22-10-13-36(14-11-22)19-31-35-27-9-8-24(33(38)39)16-28(27)37(31)18-25-12-15-40-25/h1-9,16,22,25,30H,10-15,18-20H2,(H,38,39)/t25-,30-/m0/s1 |

Clé InChI |

RKGAOZLEVAHEJK-QCDSWUKFSA-N |

SMILES isomérique |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@H](CO6)C7=CC=C(C=C7)C#N |

SMILES canonique |

C1CN(CCC1C2=C3C(=CC=C2)OC(CO3)C4=CC=C(C=C4)C#N)CC5=NC6=C(N5CC7CCO7)C=C(C=C6)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)